

3-(1-Piperazinyl)-1,2-benzisothiazole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Piperazinobenzisothiazole hydrochloride

Cat. No.: B130134

[Get Quote](#)

An In-depth Review of its Role as a Human Metabolite in Drug Development

Introduction

3-(1-Piperazinyl)-1,2-benzisothiazole, commonly referred to as BITP, is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. Primarily known as a key human metabolite of the atypical antipsychotic drugs ziprasidone and perospirone, BITP's formation, pharmacokinetic profile, and potential pharmacological activities are of considerable interest to researchers, scientists, and drug development professionals.^[1] This technical guide provides a comprehensive overview of BITP, focusing on its metabolic origins, physicochemical properties, and the analytical methodologies employed for its study.

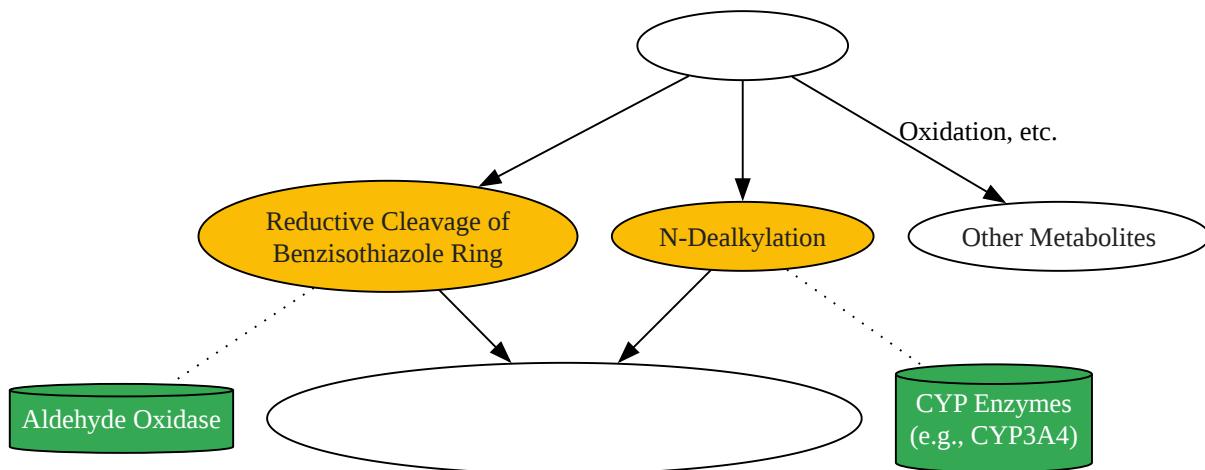
Physicochemical Properties

BITP is a white to off-white crystalline solid.^[2] Its structure consists of a benzisothiazole ring system linked to a piperazine moiety. This unique chemical architecture makes it a versatile intermediate in the synthesis of various pharmaceutical compounds.^{[3][4]}

Table 1: Physicochemical Properties of 3-(1-Piperazinyl)-1,2-benzisothiazole

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₃ N ₃ S	[1]
Molecular Weight	219.31 g/mol	[1]
CAS Number	87691-87-0	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	87-91 °C	ECHEMI
Boiling Point	320.2°C at 760 mmHg	ECHEMI
Solubility	Sparingly soluble in water; Soluble in polar organic solvents like DMSO and methanol	[2]
pKa	8.52 ± 0.10 (Predicted)	Guidechem

Metabolic Formation of 3-(1-Piperazinyl)-1,2-benzisothiazole

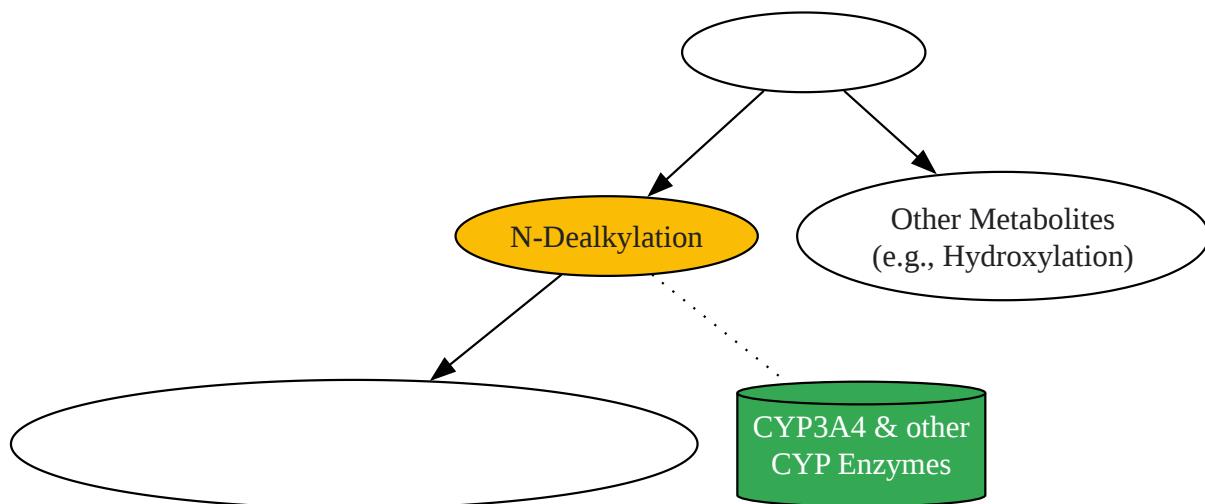

BITP is a significant human metabolite of at least two commercially available atypical antipsychotic drugs: ziprasidone and perospirone.[1] Its formation is a result of the extensive metabolism these parent drugs undergo in the liver.

Metabolism of Ziprasidone

Ziprasidone is extensively metabolized in humans, with less than 5% of the administered dose being excreted as the unchanged drug.[5] The metabolic pathways are complex and involve two primary enzyme systems: aldehyde oxidase and cytochrome P450 3A4 (CYP3A4).[2][5][6]

One of the major metabolic routes for ziprasidone is the reductive cleavage of the benzisothiazole ring, a reaction catalyzed by aldehyde oxidase.[2][6][7] This cleavage is a crucial step that can lead to the formation of BITP. Another pathway involves the N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, which can also yield BITP.[8] While

CYP3A4 is primarily responsible for oxidative metabolic pathways of ziprasidone, its direct role in the formation of BITP is less clearly defined than that of aldehyde oxidase.[2][6]



[Click to download full resolution via product page](#)

Metabolic pathways of Ziprasidone leading to BITP.

Metabolism of Perospirone

Perospirone also undergoes extensive first-pass metabolism in the liver. The identified metabolic pathways include hydroxylation, S-oxidation, and N-dealkylation. The N-dealkylation of the butyl side chain connecting the piperazine ring to the isoindoledione moiety directly results in the formation of BITP. This metabolic process is catalyzed by several cytochrome P450 enzymes, with CYP3A4 being a major contributor.[9]

[Click to download full resolution via product page](#)

Metabolic pathway of Perospirone leading to BITP.

Pharmacokinetics

While detailed pharmacokinetic data for BITP as a separate entity in humans is not readily available, information can be inferred from studies of its parent compounds.

Pharmacokinetics of Parent Drugs

Table 2: Pharmacokinetic Parameters of Ziprasidone and Perospirone in Humans

Parameter	Ziprasidone	Perospirone	Reference(s)
Bioavailability	~60% (with food)	Not specified	[10]
Tmax (oral)	6-8 hours	0.8-1.5 hours	[11]
Protein Binding	>99%	Not specified	[11]
Volume of Distribution	1.5 L/kg	1733 L (for a 32 mg/day dose)	[11]
Terminal Half-life	~7 hours	~1.9 hours	[11]
Systemic Clearance	7.5 mL/min/kg	425.5 ± 150.3 L/h	[11]
Primary Excretion Route	Feces (~66%), Urine (~20%)	Renal	[9] [11]

Following oral administration of ziprasidone, peak plasma concentrations of its metabolites are generally observed between 2 to 6 hours.[\[8\]](#) For perospirone, which has a shorter half-life, the formation and clearance of its metabolites, including BITP, are expected to be more rapid.[\[12\]](#)

Pharmacological Activity

The pharmacological activity of BITP itself has not been extensively studied. However, it is generally considered that the primary antipsychotic effects of ziprasidone and perospirone are attributable to the parent drugs.[\[13\]](#) Studies on ziprasidone's metabolites have suggested that they have low affinity for dopamine D2 and serotonin 5-HT2A receptors, and therefore are unlikely to contribute significantly to the antipsychotic efficacy.[\[8\]](#) The arylpiperazine moiety is a common structural feature in many centrally acting drugs, and derivatives have been shown to bind to various dopamine and serotonin receptor subtypes.[\[14\]](#)[\[15\]](#)[\[16\]](#) Further research is warranted to fully characterize the receptor binding profile and potential pharmacological or toxicological effects of BITP.

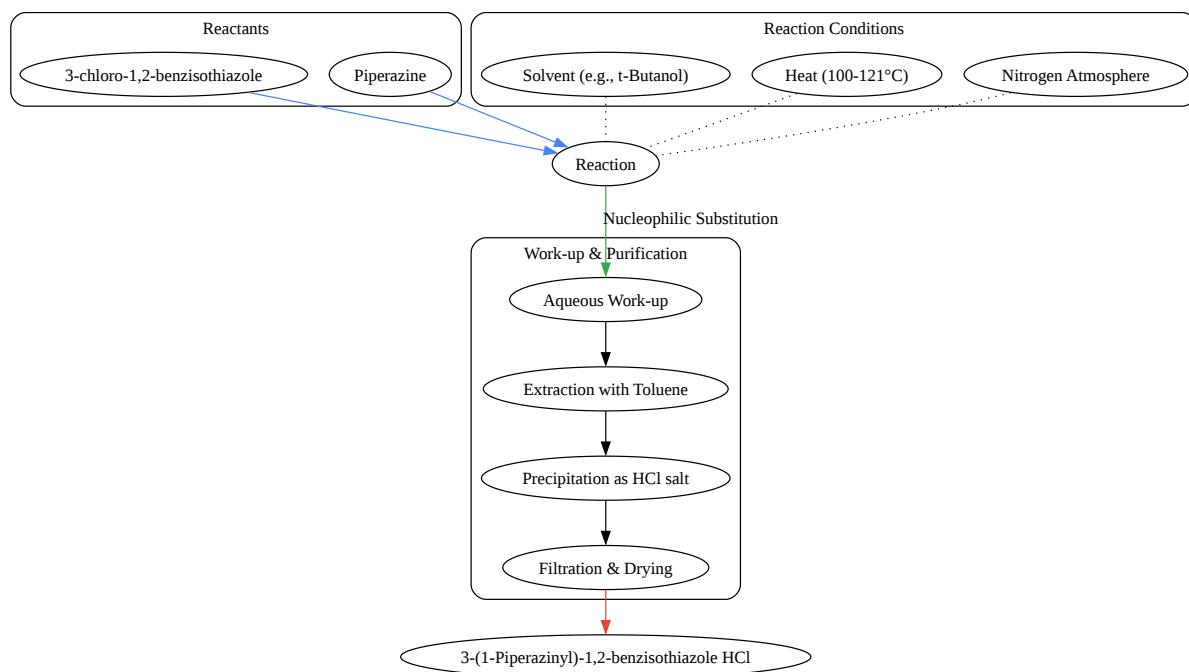
Experimental Protocols

Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

Several synthetic routes for BITP have been reported, often involving the reaction of a 3-substituted-1,2-benzisothiazole with piperazine.[\[6\]](#)[\[7\]](#)[\[14\]](#)

Protocol: Nucleophilic Aromatic Substitution

This common method involves the reaction of 3-chloro-1,2-benzisothiazole with piperazine.[\[2\]](#) [\[7\]](#)


- Materials:

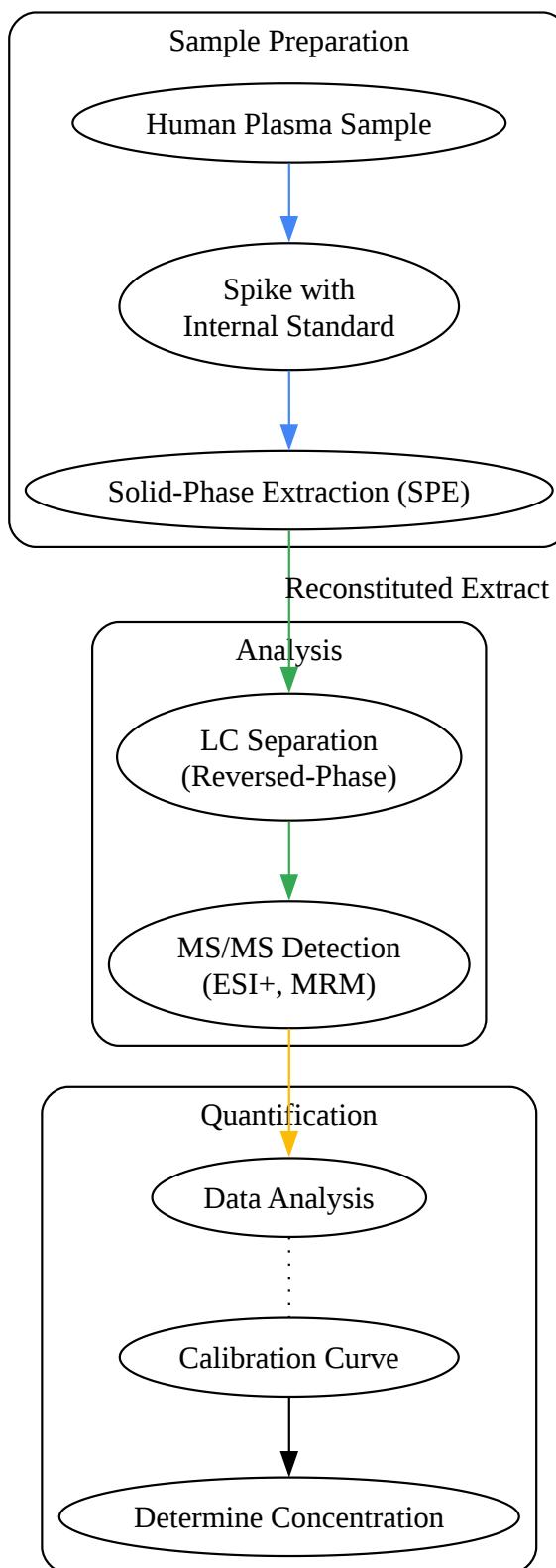
- 3-chloro-1,2-benzisothiazole
- Anhydrous piperazine
- tert-Butanol (or another suitable solvent like ethanol or DMF)[\[6\]](#)[\[7\]](#)
- Toluene
- Isopropanol
- Concentrated Hydrochloric Acid
- Sodium Hydroxide solution (50%)
- Water

- Procedure:

- A mixture of anhydrous piperazine and tert-butanol is heated to 100°C in a round-bottom flask equipped with a stirrer, condenser, and dropping funnel under a nitrogen atmosphere.[\[6\]](#)
- A solution of 3-chloro-1,2-benzisothiazole in tert-butanol is added dropwise to the heated piperazine solution over a period of 20 minutes, maintaining the temperature between 112-118°C.[\[6\]](#)
- After the addition is complete, the reaction mixture is heated to reflux (approximately 121°C) for 24 hours.[\[6\]](#)
- The reaction progress is monitored by thin-layer chromatography.

- Upon completion, the mixture is cooled to 85°C, and water is added.[6]
- The resulting solution is filtered, and the filtrate's pH is adjusted to 12.2 with 50% aqueous sodium hydroxide.[6]
- The aqueous solution is extracted with toluene. The combined toluene layers are washed with water and then concentrated under vacuum.[6]
- Isopropanol is added to the concentrate, and the pH is adjusted to 3.8 with concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.[6]
- The resulting slurry is cooled, stirred, and filtered. The filter cake is washed with cold isopropanol and dried under vacuum to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[6] The free base can be obtained by subsequent neutralization.

[Click to download full resolution via product page](#)*General workflow for the synthesis of BITP.*


Analytical Method for Quantification in Human Plasma

While a specific, validated LC-MS/MS method for the routine quantification of BITP in human plasma is not detailed in the available literature, a method can be adapted from protocols used for its parent drug, ziprasidone, and other similar analytes.^{[9][17]} The following is a proposed experimental protocol based on established bioanalytical techniques.

Protocol: LC-MS/MS Quantification of BITP in Human Plasma

- Sample Preparation (Solid-Phase Extraction - SPE):
 - To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of BITP or a structurally similar compound).
 - Pre-treat the plasma sample, for example by protein precipitation with acetonitrile.
 - Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
 - Load the pre-treated plasma sample onto the SPE cartridge.
 - Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
 - Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).
 - Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
- LC-MS/MS Conditions:
 - Liquid Chromatography:
 - Column: A C18 or phenyl-hexyl reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
 - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - BITP: The precursor ion would be the protonated molecule $[M+H]^+$ (m/z 220.1).
Product ions would need to be determined by infusion and fragmentation of a standard solution.
 - Internal Standard: Corresponding precursor and product ions for the chosen internal standard.
- Quantification:
 - A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of BITP.
 - The peak area ratio of the analyte to the internal standard is plotted against the concentration.
 - The concentration of BITP in unknown samples is determined from the calibration curve.

[Click to download full resolution via product page](#)

Workflow for LC-MS/MS quantification of BITP.

Conclusion and Future Directions

3-(1-Piperazinyl)-1,2-benzisothiazole is a well-established human metabolite of the antipsychotic drugs ziprasidone and perospirone. Its formation primarily occurs in the liver through enzymatic processes involving aldehyde oxidase and cytochrome P450s. While the metabolic pathways of the parent drugs are well-characterized, there is a notable lack of publicly available data on the specific pharmacokinetics and pharmacological activity of BITP itself.

For drug development professionals, understanding the profile of such a major metabolite is crucial for comprehensive safety and efficacy assessments of new chemical entities that may be metabolized to BITP. Future research should focus on:

- Quantitative Pharmacokinetics: Determining the Cmax, Tmax, half-life, and clearance of BITP in humans following administration of its parent drugs.
- Pharmacological Activity: Characterizing the binding affinity of BITP at a broad range of CNS receptors, particularly dopamine and serotonin subtypes, to ascertain any potential on-target or off-target effects.
- Toxicology: Conducting in vitro and in vivo studies to evaluate the potential toxicity of BITP.
- Validated Analytical Methods: Development and publication of robust, validated bioanalytical methods for the routine quantification of BITP in human biological matrices.

A deeper understanding of 3-(1-Piperazinyl)-1,2-benzisothiazole will provide valuable insights for both preclinical and clinical drug development, ultimately contributing to the safer and more effective use of pharmaceuticals that produce this metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ziprasidone Metabolism, Aldehyde Oxidase, and Clinical Implications | Semantic Scholar [semanticscholar.org]
- 6. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, S-methyldihydroziprasidone: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Significance of Ziprasidone Nanoparticles in Psychotic Disorders [mdpi.com]
- 11. ebmconsult.com [ebmconsult.com]
- 12. Steady-state pharmacokinetics of a new antipsychotic agent perospirone and its active metabolite, and its relationship with prolactin response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- To cite this document: BenchChem. [3-(1-Piperazinyl)-1,2-benzisothiazole: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130134#3-1-piperazinyl-1-2-benzisothiazole-as-a-human-metabolite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com